methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate is a sesquiterpenoid compound isolated from the heartwood of Warburgia ugandensis, a tree native to East Africa. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate can be synthesized through various organic reactions. One common method involves the isolation of drimenol from Warburgia ugandensis, followed by oxidation and rearrangement reactions to yield this compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, particularly the heartwood of Warburgia ugandensis. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Warburgiadione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield tetrahydrowarburgin and other related compounds.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Warburgiadione: Formed through oxidation.
Tetrahydrowarburgin: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Mechanism of Action
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antifungal Activity: Interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate is unique compared to other sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include:
Drimenol: A precursor in the synthesis of this compound, also isolated from Warburgia ugandensis.
Warburgiadione: An oxidized form of this compound with similar biological activities.
Tetrahydrowarburgin: A reduced form of this compound with distinct chemical properties.
This compound stands out due to its potent antimicrobial and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
10208-62-5 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.3 |
IUPAC Name |
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-9-13(17)5-4-10-6-14-11(7-16(9,10)2)12(8-20-14)15(18)19-3/h4-6,8-9H,7H2,1-3H3/t9-,16+/m0/s1 |
InChI Key |
WMGPMCXBYLQVBP-XXFAHNHDSA-N |
SMILES |
CC1C(=O)C=CC2=CC3=C(CC12C)C(=CO3)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.